![molecular formula C21H23N5O3 B2507094 6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-37-0](/img/no-structure.png)

6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

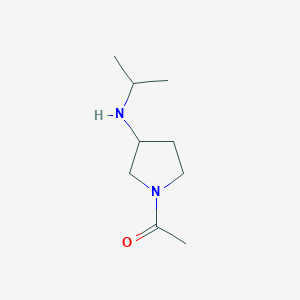

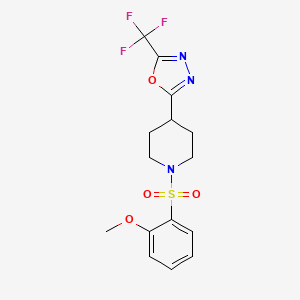

6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.

BenchChem offers high-quality 6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Mesoionic Purinone Analogs and Synthesis Properties

Research by Coburn & Taylor (1982) explored mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. They examined hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition processes.

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives and amide derivatives of imidazo[2,1-f]purines. These compounds were evaluated as potential ligands for serotonin receptors, suggesting their utility in research for anxiolytic/antidepressant activity.

Synthesis and Biological Activity of Polymethylene Purine Derivatives

Nilov et al. (1995) focused on the synthesis of 7,8-polymethylenehypoxanthines, precursors for various purines with potential antiviral and antihypertensive activities. Their work, detailed in Nilov et al. (1995), provided insights into the antiviral and antihypertensive properties of these derivatives.

Receptor Affinity and Phosphodiesterases Activity

Zagórska et al. (2016) synthesized octahydro- and dimethoxy- isoquinolin-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, evaluating their receptor affinity and enzyme activity. This work contributes to understanding the structural features responsible for receptor and enzyme activity in purine derivatives.

Synthesis of Imidazole Nucleosides and Antiviral Activity

Kim et al. (1978) conducted the first chemical synthesis of certain imidazo[1,2-a]-s-triazine derivatives. They tested these compounds against various viruses in tissue culture, as described in Kim et al. (1978), showcasing the potential of these compounds in antiviral research.

Luminescence Sensing in Metal-Organic Frameworks

Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks showed sensitivity to benzaldehyde-based derivatives, indicating their use as fluorescence sensors. Further details can be found in Shi et al. (2015).

Synthesis of Alkyl- or Phenyl-Substituted Purines

Simo et al. (1998) worked on the synthesis of alkyl- or phenyl-substituted imidazo[1,2,3-cd]purine-6,8-diones. Their research, detailed in Simo et al. (1998), contributes to the understanding of the chemical properties and potential applications of these purine derivatives.

Discovery of Inhibitors of lck Kinase

Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-7,9-dione as an ATP-competitive inhibitor of lck kinase. Their findings, as detailed in Snow et al. (2002), highlight the potential of similar compounds in inhibiting specific kinases.

Copper-Catalyzed Oxidative Coupling in Polymer Synthesis

Gamez et al. (2001) explored the use of copper-imidazole complexes in the oxidative coupling of 2,6-dimethylphenol to synthesize poly(2,6-dimethyl-1,4-phenylene ether). This study, found in Gamez et al. (2001), contributes to the field of high-performance engineering plastics.

Cytotoxic Activity of Carboxamide Derivatives

Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Their research in Deady et al. (2003) revealed potent cytotoxins, some with IC(50) values less than 10 nM.

特性

CAS番号 |

876670-37-0 |

|---|---|

製品名 |

6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |

分子式 |

C21H23N5O3 |

分子量 |

393.447 |

IUPAC名 |

6-(3,5-dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C21H23N5O3/c1-11-7-12(2)9-16(8-11)25-14(4)15(5)26-17-18(22-20(25)26)23(6)21(29)24(19(17)28)10-13(3)27/h7-9H,10H2,1-6H3 |

InChIキー |

CJKQBSJGGRHJSE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)

![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)

![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)

![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)

![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)